

# The Effects of PF-06446846 on Cholesterol Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | PF-06446846 |           |
| Cat. No.:            | B15574418   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Executive Summary**

**PF-06446846** is an innovative, orally active small molecule that was investigated for its potential in managing hypercholesterolemia. It operates through a novel mechanism of action, selectively inhibiting the translation of proprotein convertase subtilisin/kexin type 9 (PCSK9). By stalling the ribosome during the synthesis of PCSK9, **PF-06446846** effectively reduces its circulating levels, which in turn is expected to increase the number of low-density lipoprotein (LDL) receptors on hepatocytes and enhance the clearance of LDL cholesterol (LDL-C) from the bloodstream. Preclinical studies in rodent models demonstrated a dose-dependent reduction in plasma PCSK9, total cholesterol, and LDL-C. However, the clinical development of **PF-06446846** was discontinued. This guide provides a detailed overview of the preclinical data, mechanism of action, and experimental protocols related to the investigation of **PF-06446846**'s effects on cholesterol metabolism.

## Mechanism of Action: Selective Inhibition of PCSK9 Translation

**PF-06446846** represents a unique approach to lowering cholesterol by targeting the production of PCSK9 at the ribosomal level.[1] Unlike monoclonal antibodies that bind to circulating PCSK9, **PF-06446846** directly and selectively inhibits the translation of PCSK9 mRNA.[1]







The core mechanism involves the stalling of the 80S ribosome in the vicinity of codon 34 of the PCSK9 transcript.[2] This stalling is mediated by the engagement of the nascent polypeptide chain by **PF-06446846** within the ribosomal exit tunnel.[2] This selective inhibition of elongation prevents the synthesis of the full-length, functional PCSK9 protein, leading to a decrease in its secretion from hepatocytes.

The subsequent reduction in circulating PCSK9 levels prevents the PCSK9-mediated degradation of LDL receptors (LDLR).[3] With more LDLRs available on the surface of liver cells, the clearance of LDL-C from the circulation is enhanced, resulting in lower plasma LDL-C levels.[3]









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. assaygenie.com [assaygenie.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Global development of investigational PCSK9 Inhibitor discontinued - PACE-CME [pace-cme.org]
- To cite this document: BenchChem. [The Effects of PF-06446846 on Cholesterol Metabolism: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15574418#the-effects-of-pf-06446846-on-cholesterol-metabolism]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com